molecular formula C21H40N8O5 B1674362 Icrocaptide CAS No. 169543-49-1

Icrocaptide

Cat. No.: B1674362
CAS No.: 169543-49-1
M. Wt: 484.6 g/mol
InChI Key: LPKPGXJXCZNDJO-JYJNAYRXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Icrocaptide is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, and liquid-phase peptide synthesis (LPPS), which is more suitable for large-scale production . The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions: Icrocaptide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties. These modifications can enhance the peptide’s stability, bioavailability, and therapeutic efficacy .

Scientific Research Applications

Icrocaptide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Icrocaptide: this compound is unique in its ability to specifically inhibit the exocytosis of Weibel-Palade bodies, which distinguishes it from other peptides that primarily act on different pathways. This specific mechanism of action makes this compound a promising candidate for reducing reperfusion injury and other cardiovascular conditions .

Properties

CAS No.

169543-49-1

Molecular Formula

C21H40N8O5

Molecular Weight

484.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H40N8O5/c1-2-28(17(30)13-23)16(8-3-4-10-22)19(32)29-12-6-9-15(29)18(31)27-14(20(33)34)7-5-11-26-21(24)25/h14-16H,2-13,22-23H2,1H3,(H,27,31)(H,33,34)(H4,24,25,26)/t14-,15-,16-/m0/s1

InChI Key

LPKPGXJXCZNDJO-JYJNAYRXSA-N

Isomeric SMILES

CCN([C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)CN

SMILES

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN

Canonical SMILES

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GKPR

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gly-(Et)Lys-Pro-Arg
glycyl-(ethyl)lysyl-prolyl-arginine
ITF-1697
ITF1697

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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